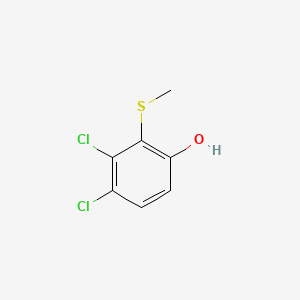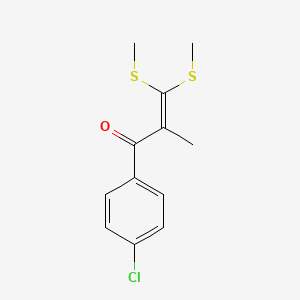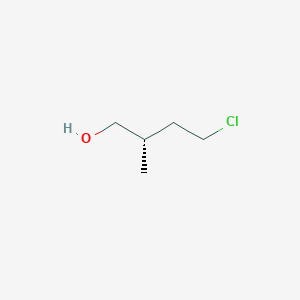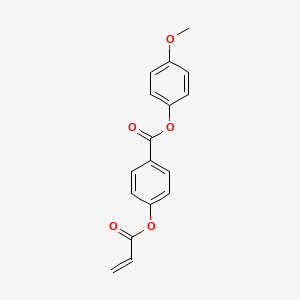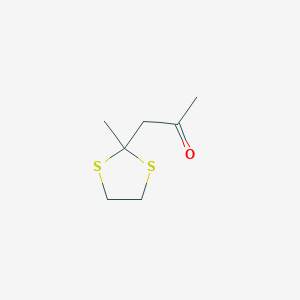
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired product. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which allows for high chemoselectivity and ease of operation . The reaction is typically carried out in water at room temperature, offering high yields and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur atoms in the dithiolane ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the electron-donating properties of the sulfur atoms in the dithiolane ring, which can stabilize reactive intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their substitution patterns.
Oxathiolanes: These compounds have a similar structure but contain an oxygen atom in place of one of the sulfur atoms.
Uniqueness
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
66278-18-0 |
|---|---|
Molekularformel |
C7H12OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dithiolan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12OS2/c1-6(8)5-7(2)9-3-4-10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
CIEOSNISGXNYAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1(SCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
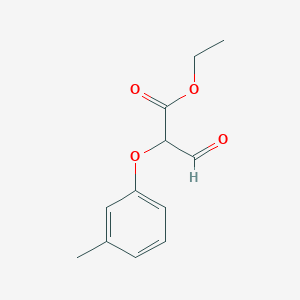

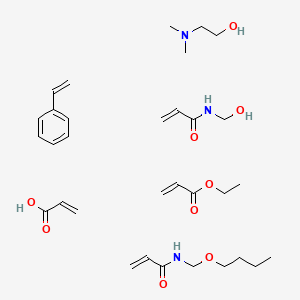
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
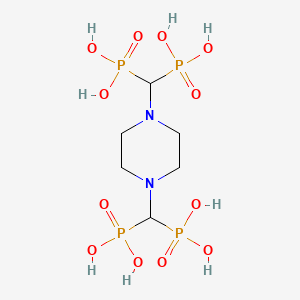
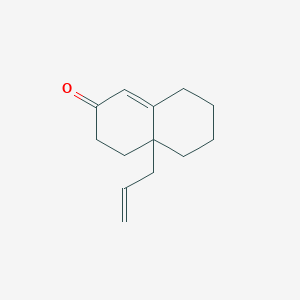
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
